3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine (CAS 1072944-57-0) is a tri-halogenated imidazo[1,2-a]pyridine scaffold bearing bromine substituents at the 3- and 8-positions and a chlorine substituent at the 6-position. With a molecular weight of 310.37 g·mol⁻¹, calculated density of 2.24 ± 0.1 g·cm⁻³, and a computed LogP of 3.51, this compound serves as a dense, lipophilic intermediate for medicinal chemistry and agrochemical synthesis programs.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37 g/mol
CAS No. 1072944-57-0
Cat. No. B1420460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine
CAS1072944-57-0
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2C=C1Cl)Br)Br
InChIInChI=1S/C7H3Br2ClN2/c8-5-1-4(10)3-12-6(9)2-11-7(5)12/h1-3H
InChIKeyRZDRXEVTGWJNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine (CAS 1072944-57-0): Procurement-Ready Halogenated Heterocyclic Building Block


3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine (CAS 1072944-57-0) is a tri-halogenated imidazo[1,2-a]pyridine scaffold bearing bromine substituents at the 3- and 8-positions and a chlorine substituent at the 6-position [1]. With a molecular weight of 310.37 g·mol⁻¹, calculated density of 2.24 ± 0.1 g·cm⁻³, and a computed LogP of 3.51, this compound serves as a dense, lipophilic intermediate for medicinal chemistry and agrochemical synthesis programs [1]. It is commercially supplied at purities of ≥95% to 98% by multiple global vendors .

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Functional Value of Three Orthogonal Halogen Handles in 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine


Simple mono- or di-halogenated imidazo[1,2-a]pyridine analogs (e.g., 6-chloroimidazo[1,2-a]pyridine, 3,8-dibromoimidazo[1,2-a]pyridine, or 8-bromo-6-chloroimidazo[1,2-a]pyridine) provide only one or two reactive sites for downstream functionalization . In contrast, the target compound's three distinct carbon–halogen bonds (C–Br at C3 and C8; C–Cl at C6) enable sequential, chemoselective cross-coupling strategies that are inaccessible with simpler analogs [1]. The well-documented reactivity difference between aryl bromides and aryl chlorides under palladium catalysis allows researchers to exploit C–Br bonds for Suzuki–Miyaura or Sonogashira couplings while preserving the C–Cl bond for a subsequent orthogonal transformation, a synthetic advantage that cannot be replicated by substituting a di-halogenated or mixed mono‑bromo/mono‑chloro scaffold [1].

Quantitative Differentiation of 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine Against Closest Structural Analogs


Three Orthogonal Halogen Handles Enable Sequential Cross-Coupling Not Possible with 1- or 2-Halogen Analogs

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine possesses three synthetically distinct carbon–halogen bonds: two C(sp²)–Br bonds (C3 and C8) and one C(sp²)–Cl bond (C6) [1]. Under standard Pd(0) catalysis, aryl bromides undergo oxidative addition significantly faster than aryl chlorides, enabling sequential chemoselective functionalization [2]. The closest di-halogenated comparators—3,8-dibromoimidazo[1,2-a]pyridine (CAS 1263062-05-0, two C–Br, zero C–Cl) and 8-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 957187-27-8, one C–Br, one C–Cl)—offer only two reactive handles, precluding a three-step diversification sequence [3].

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Elevated Lipophilicity (LogP 3.51) Versus the Parent 6-Chloroimidazo[1,2-a]pyridine (LogP 2.00)

The computed octanol–water partition coefficient (LogP) of 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine is 3.51, substantially higher than the LogP of 2.00 reported for the mono-chlorinated parent scaffold 6-chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) [1]. The 1.51 log unit increase corresponds to an approximately 32-fold higher theoretical partition coefficient, indicating markedly enhanced membrane permeability potential in cell-based assays [1].

Drug Design Physicochemical Profiling ADME Prediction

Higher Density (2.24 g·cm⁻³) Versus 8-Bromo-6-chloroimidazo[1,2-a]pyridine (1.84 g·cm⁻³)

The predicted density of 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine is 2.24 ± 0.1 g·cm⁻³, compared to 1.84 g·cm⁻³ for 8-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 957187-27-8) [1]. The 22% higher mass density reflects the additional bromine atom and suggests distinct solid-state packing, which can influence crystallization behavior, formulation stability, and large-scale handling properties in process chemistry .

Solid-State Chemistry Crystallization Process Chemistry

Consistent Commercial Purity Specification of 98% Across Global Supply Chains

Multiple independent vendors including VWR (Combi-Blocks), Boerzg, Leyan, and MolCore consistently supply 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine at a certified purity of 98%, as verified by GC or HPLC . In comparison, the closest analog 3,8-dibromoimidazo[1,2-a]pyridine (CAS 1263062-05-0) is typically offered at 95% purity, representing a 3-percentage-point lower specification that may necessitate additional purification before use .

Chemical Procurement Quality Assurance Supply Chain Reliability

Very Low Aqueous Solubility (0.068 g·L⁻¹) Distinguishes Handling and Reaction Solvent Requirements

The computed aqueous solubility of 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine is 0.068 g·L⁻¹ at 25 °C, classifying it as practically insoluble in water . In contrast, the mono-chlorinated 6-chloroimidazo[1,2-a]pyridine (MW 152.58) is reported with significantly higher water solubility, and even the di-brominated analog 3,8-dibromoimidazo[1,2-a]pyridine (MW 275.93) lacks the additional chlorine that further depresses aqueous solubility in the target compound . This extremely low aqueous solubility dictates the use of polar aprotic or non-polar organic solvents (e.g., DMF, DMSO, toluene) in all reaction and purification workflows.

Pre-formulation Reaction Engineering Solubility Profiling

Priority Application Scenarios for 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine Where Analog Substitution Is Contraindicated


Iterative Diversity-Oriented Synthesis (DOS) of Imidazo[1,2-a]pyridine Libraries

In medicinal chemistry programs requiring three successive, chemoselective cross-coupling reactions on a single heterocyclic core, 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine is the only commercially available building block that provides two C–Br bonds (fast oxidative addition) and one C–Cl bond (slower, requiring more forcing conditions or specialized ligands) [1]. This enables a sequential Suzuki–Suzuki–Buchwald or Suzuki–Sonogashira–Suzuki diversification sequence, generating highly substituted analogs that cannot be accessed from di‑halogenated comparators [1].

Late-Stage Functionalization of CNS-Oriented Lead Compounds

The elevated LogP of 3.51 (versus 2.00 for the mono‑chloro parent scaffold) makes the target compound a strategically appropriate starting point for programs targeting intracellular or blood–brain barrier‑penetrant small molecules . Incorporating the pre‑brominated scaffold at the hit‑to‑lead stage accelerates SAR exploration by eliminating the need for subsequent halogenation steps, while the intrinsic lipophilicity aligns with CNS MPO (Multi-Parameter Optimization) guidelines for lead-like space .

Agrochemical Intermediate Requiring Multi-Vector Derivatization

Agrochemical discovery programs frequently demand rapid parallel synthesis of patent‑breaking analogs. The three orthogonal halogen handles of the target compound allow simultaneous or sequential coupling with aryl, heteroaryl, or alkyl boronic acids/esters, amines, and alkynes, generating diverse compound arrays for fungicidal, herbicidal, or insecticidal screening [1]. The high density (2.24 g·cm⁻³) and extremely low aqueous solubility (0.068 g·L⁻¹) also align with the physicochemical profile often sought in crop‑protection agents for environmental persistence .

Process Chemistry Development Requiring Reproducible High-Purity Building Blocks

For process R&D groups scaling up hit compounds to preclinical candidates, the availability of 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine at a consistent 98% purity from multiple GMP‑aligned vendors reduces the risk of batch‑to‑batch variability that can confound reaction optimization . The 3% higher purity specification compared to the 95% typical for 3,8-dibromoimidazo[1,2-a]pyridine translates into fewer impurity‑related side products and simplified downstream purification .

Quote Request

Request a Quote for 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.